molecular formula C22H22O8 B1208431 (+)-Epiexcelsin CAS No. 51020-09-8

(+)-Epiexcelsin

Cat. No.: B1208431
CAS No.: 51020-09-8
M. Wt: 414.4 g/mol
InChI Key: KDZZYNRHNQOKQW-WZBLMQSHSA-N
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Description

(+)-Epiexcelsin is a naturally occurring compound found in certain plant species. It belongs to the class of compounds known as lignans, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Epiexcelsin typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Oxidation: The precursor compound undergoes an oxidation reaction to introduce the necessary functional groups.

    Cyclization: The oxidized intermediate is then subjected to cyclization under acidic or basic conditions to form the core structure of this compound.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in larger quantities. This approach can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-Epiexcelsin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acidic or basic catalysts are often employed to facilitate cyclization and other reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

(+)-Epiexcelsin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and properties of lignans.

    Biology: Researchers investigate its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is explored for use in the development of natural products and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (+)-Epiexcelsin involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Podophyllotoxin: Another lignan with similar structural features and biological activities.

    Matairesinol: A lignan that shares some chemical properties with (+)-Epiexcelsin.

    Secoisolariciresinol: A related compound with comparable biological effects.

Uniqueness

This compound is unique due to its specific stereochemistry and the distinct biological activities it exhibits. Its ability to modulate multiple biochemical pathways makes it a compound of significant interest in various fields of research.

Properties

IUPAC Name

6-[(3S,3aR,6R,6aR)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-23-15-3-11(5-17-21(15)29-9-27-17)19-13-7-26-20(14(13)8-25-19)12-4-16(24-2)22-18(6-12)28-10-30-22/h3-6,13-14,19-20H,7-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZZYNRHNQOKQW-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C(=C5)OC)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC6=C(C(=C5)OC)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199021
Record name (+)-Epiexcelsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-09-8
Record name (+)-Epiexcelsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Epiexcelsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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